REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:23]=[CH:22][C:8]([C:9]([NH:11][CH2:12][CH:13]2[O:18][CH2:17][CH2:16][N:15]([C:19](=[O:21])[CH3:20])[CH2:14]2)=[O:10])=[C:7]([O:24][CH2:25][CH3:26])[CH:6]=1)(=[O:3])[CH3:2].[Cl:27]N1C(=O)CCC1=O>CN(C=O)C>[C:1]([NH:4][C:5]1[C:23]([Cl:27])=[CH:22][C:8]([C:9]([NH:11][CH2:12][CH:13]2[O:18][CH2:17][CH2:16][N:15]([C:19](=[O:21])[CH3:20])[CH2:14]2)=[O:10])=[C:7]([O:24][CH2:25][CH3:26])[CH:6]=1)(=[O:3])[CH3:2]
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Name
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|
Quantity
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1.78 g
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Type
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reactant
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Smiles
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C(C)(=O)NC1=CC(=C(C(=O)NCC2CN(CCO2)C(C)=O)C=C1)OCC
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Name
|
|
Quantity
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0.687 g
|
Type
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reactant
|
Smiles
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ClN1C(CCC1=O)=O
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated under reduced pressure to dryness
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Type
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CUSTOM
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Details
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The residue was triturated with H2O
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Type
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CUSTOM
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Details
|
the resulting solids were removed by filtration
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Type
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CUSTOM
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Details
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recrystallized from CH3OH
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC(=C(C(=O)NCC2CN(CCO2)C(C)=O)C=C1Cl)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.314 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |